molecular formula C12H19N B13792523 3,5,5-Trimethyl-N-prop-2-enyl-cyclohex-2-EN-1-imine CAS No. 6302-40-5

3,5,5-Trimethyl-N-prop-2-enyl-cyclohex-2-EN-1-imine

Cat. No.: B13792523
CAS No.: 6302-40-5
M. Wt: 177.29 g/mol
InChI Key: QKSABINCHDBILU-UHFFFAOYSA-N
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Description

3,5,5-Trimethyl-N-prop-2-enyl-cyclohex-2-EN-1-imine is an organic compound with a complex structure It is characterized by a cyclohexene ring substituted with three methyl groups and a prop-2-enyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,5-Trimethyl-N-prop-2-enyl-cyclohex-2-EN-1-imine typically involves the reaction of 3,5,5-trimethylcyclohex-2-en-1-one with prop-2-enylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imine bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3,5,5-Trimethyl-N-prop-2-enyl-cyclohex-2-EN-1-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3,5,5-Trimethyl-N-prop-2-enyl-cyclohex-2-EN-1-imine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5,5-Trimethyl-N-prop-2-enyl-cyclohex-2-EN-1-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins and enzymes, affecting their function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5,5-Trimethylcyclohex-2-en-1-one: A precursor in the synthesis of the target compound.

    N-prop-2-enylamine: Another precursor used in the synthesis.

    3,5,5-Trimethylcyclohex-2-en-1-ylidene-propanedinitrile: A structurally related compound with different functional groups.

Uniqueness

3,5,5-Trimethyl-N-prop-2-enyl-cyclohex-2-EN-1-imine is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

6302-40-5

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

3,5,5-trimethyl-N-prop-2-enylcyclohex-2-en-1-imine

InChI

InChI=1S/C12H19N/c1-5-6-13-11-7-10(2)8-12(3,4)9-11/h5,7H,1,6,8-9H2,2-4H3

InChI Key

QKSABINCHDBILU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NCC=C)CC(C1)(C)C

Origin of Product

United States

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